
MC-Sq-Cit-PAB-Dolastatin10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Sq-Cit-PAB-Dolastatin10 is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Dolastatin10, a tubulin polymerization inhibitor, linked via the ADC linker MC-Sq-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in scientific research for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Dolastatin10 is synthesized by conjugating Dolastatin10 with the linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the conjugate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. It involves the optimization of reaction conditions to maximize yield and purity. The process includes large-scale synthesis, purification using chromatography techniques, and quality control to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Sq-Cit-PAB-Dolastatin10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and reaction time .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
MC-Sq-Cit-PAB-Dolastatin10 is widely used in scientific research, particularly in the field of cancer treatment. Its applications include:
Chemistry: The compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells.
Biology: It is used to study the mechanisms of tubulin polymerization inhibition and its effects on cell division.
Medicine: this compound is investigated for its potential as a therapeutic agent in cancer treatment, particularly in targeting specific cancer cells while minimizing damage to healthy cells.
Industry: The compound is used in the development and production of ADCs for clinical trials and potential commercialization .
Mécanisme D'action
MC-Sq-Cit-PAB-Dolastatin10 exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its assembly into microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The ADC linker MC-Sq-Cit-PAB facilitates the targeted delivery of Dolastatin10 to cancer cells, enhancing its antitumor activity .
Comparaison Avec Des Composés Similaires
MC-Sq-Cit-PAB-Dolastatin10 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
Auristatin: Another tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer treatment.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs
This compound stands out due to its specific mechanism of action and the use of the MC-Sq-Cit-PAB linker, which enhances its targeted delivery and efficacy in cancer treatment.
Propriétés
Formule moléculaire |
C70H105N12O12S+ |
|---|---|
Poids moléculaire |
1338.7 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |
Clé InChI |
QRUVDEDARGSTNP-OGGKWGLUSA-O |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


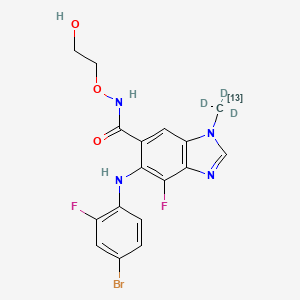
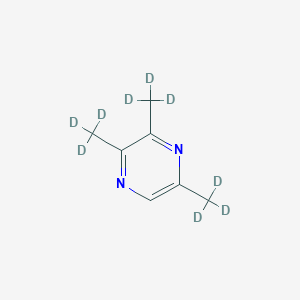
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

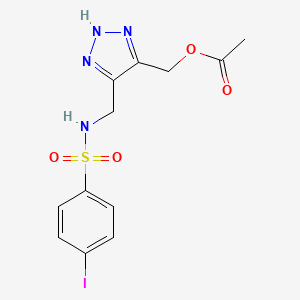
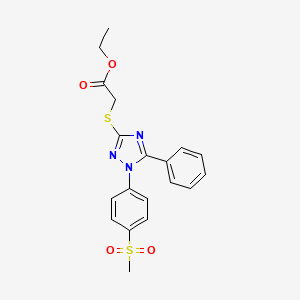
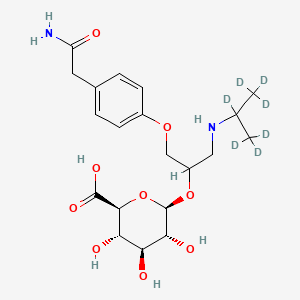

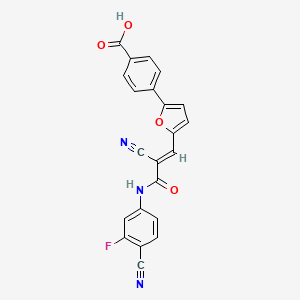
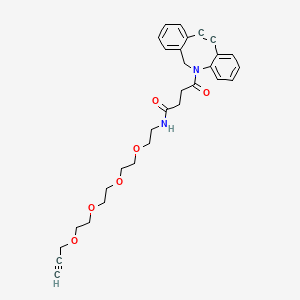



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
